(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
Description
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride (CAS: 1820707-11-6, Molecular Formula: C₆H₁₁ClN₄, Molecular Weight: 174.63 g/mol) is a small-molecule compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group and an amine side chain, protonated as a hydrochloride salt . Its structural uniqueness lies in the combination of the rigid cyclopropyl moiety and the electron-rich triazole ring, which enhance its utility as a building block in pharmaceutical and agrochemical synthesis. The compound is noted for its role in introducing the cyclopropyl-triazole motif into target molecules, influencing bioactivity and metabolic stability .
Key physicochemical properties include a predicted collision cross-section (CCS) of 129.8 Ų for the [M+H]⁺ adduct, indicative of its compact molecular geometry . The SMILES string C1CC1C2=NNC(=N2)CN and InChIKey SUHPMNZLJYYRLU-UHFFFAOYSA-N further define its structural identity .
Properties
IUPAC Name |
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3,7H2,(H,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWFLNSZPDWUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-11-6 | |
| Record name | (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactions Analysis
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often involving halogenating agents like phosphorus pentachloride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phosphorus pentachloride, halogenating agents, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Halogenated derivatives of the triazole ring.
Scientific Research Applications
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride: can be compared with other similar compounds such as (5-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine and 1H-1,2,4-triazole derivatives . These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of This compound
Comparison with Similar Compounds
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride (CAS: 1042505-40-7)
- Molecular Formula : C₆H₁₂ClN₃O
- Key Differences: Heterocyclic Core: Replaces the 1,2,4-triazole with a 1,2,4-oxadiazole ring. The oxadiazole’s oxygen atom reduces aromaticity compared to triazoles, altering electronic properties and hydrogen-bonding capacity . Substituents: Ethyl group instead of cyclopropyl, increasing hydrophobicity but reducing steric hindrance.
[1-(Cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine Hydrochloride (CAS: 1797548-31-2)
- Molecular Formula : C₆H₁₁ClN₆
- Key Differences: Heterocyclic Core: Tetrazole ring (1,2,3,4-tetrazole) with a higher nitrogen content. Tetrazoles are acidic (pKa ~4.9) and serve as carboxylate bioisosteres, unlike the non-acidic triazole . Applications: Likely used in drugs requiring acidic moieties (e.g., angiotensin II receptor antagonists) .
(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine Dihydrochloride (CAS: 2694729-25-2)
- Molecular Formula : C₆H₁₂Cl₂N₄
- Key Differences: Salt Form: Dihydrochloride vs. monohydrochloride, enhancing aqueous solubility (critical for intravenous formulations). Substitution Pattern: Cyclopropyl at the 1-position of the triazole instead of the 3-position, altering ring conformation and intermolecular interactions .
(4-Isopropyl-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)methanamine Hydrochloride
- Molecular Formula: Not fully specified (estimated C₁₀H₁₈ClN₅S).
- Applications: Thioether linkages may confer antioxidant properties or metal-binding capacity .
Structural and Functional Comparative Analysis
Heterocyclic Core Impact
| Compound | Core | Aromaticity | Acidity (pKa) | Bioisosteric Role |
|---|---|---|---|---|
| Target Compound | 1,2,4-Triazole | High | ~10 (non-acidic) | None |
| Oxadiazole Analog | 1,2,4-Oxadiazole | Moderate | Non-acidic | Amide replacement |
| Tetrazole Analog | 1,2,3,4-Tetrazole | Low | ~4.9 | Carboxylate replacement |
Substituent Effects
Salt Forms and Solubility
- Monohydrochloride vs. Dihydrochloride: The dihydrochloride form (CAS 2694729-25-2) has higher solubility in polar solvents, advantageous for formulation .
Research and Application Insights
- Pharmaceuticals : The target compound’s triazole-cyclopropyl motif is prevalent in kinase inhibitors (e.g., antifungal agents) due to its planar geometry and hydrogen-bonding capability .
- Agrochemicals : Analogues with thioether groups (e.g., CAS in ) may act as herbicides via thiol-mediated mechanisms .
- Material Science : Tetrazole derivatives (e.g., CAS 1797548-31-2) are explored in coordination polymers due to their metal-chelating properties .
Biological Activity
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Information
The molecular formula of this compound is CHN. The structure features a triazole ring, which is known for its diverse biological properties. The compound's SMILES representation is C1CC1C2=NNC(=N2)CN, and its InChIKey is SUHPMNZLJYYRLU-UHFFFAOYSA-N .
Biological Activities
Research indicates that compounds containing triazole moieties exhibit a variety of biological activities, including:
- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
- Antiviral Activity : Some triazole derivatives have shown promise as antiviral agents. They may interfere with viral replication processes or inhibit viral enzymes.
- Anticancer Potential : Certain studies have indicated that triazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. Their mechanism may involve the induction of apoptosis or cell cycle arrest.
Case Study: Anticancer Activity
A study demonstrated that triazole derivatives exhibited significant cytotoxicity against MCF-7 tumor cells with IC values comparable to established chemotherapeutics such as doxorubicin. This suggests that this compound may also possess similar anticancer properties due to its structural similarity to these active compounds .
The biological activity of triazoles often involves interaction with specific biomolecular targets. For instance:
- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes critical for pathogen survival or cancer cell proliferation.
- Cell Membrane Disruption : By targeting membrane components like ergosterol in fungi, these compounds can destabilize cell membranes leading to cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of cyclopropyl-substituted precursors with hydrazine derivatives. For example, cyclopropylcarboxamide intermediates may undergo cyclization with thiosemicarbazide under acidic conditions. Optimization includes varying solvents (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., HCl or p-TsOH) to improve yield. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ 0.79–1.89 ppm), triazole ring protons (δ 5.56 ppm for CH₂), and amine protons (broad signals near δ 2–3 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
- FTIR : Identify NH stretches (~3100 cm⁻¹), C=N (1600–1570 cm⁻¹), and cyclopropyl C-H vibrations .
- Mass Spectrometry (LC-QTOF-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The hydrochloride salt is typically soluble in polar solvents (water, methanol) but less so in non-polar solvents (hexane). Stability tests under varying pH (4–9), temperature (4°C to 40°C), and light exposure should be conducted. Store at RT in airtight, light-protected containers to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of the cyclopropyl-triazole moiety?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the compound’s HOMO-LUMO gaps, charge distribution, and cyclopropyl ring strain. These predict sites for electrophilic/nucleophilic attack and guide functionalization strategies. Software like Gaussian or ORCA is recommended, with validation against experimental spectral data .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between predicted and observed NMR/IR data may arise from tautomerism (e.g., 1,2,4-triazole ring proton shifts) or crystal packing effects. Use variable-temperature NMR to detect tautomeric equilibria. For ambiguous NOE correlations, X-ray crystallography (via SHELX or WinGX) provides definitive confirmation .
Q. How can reaction byproducts (e.g., regioisomers) be minimized during synthesis?
- Methodological Answer : Byproducts often form due to competing cyclization pathways. Employ kinetic control (low-temperature reactions) or thermodynamic control (prolonged heating). Use HPLC or GC-MS to monitor reaction progress. For regioisomeric triazoles, selective crystallization or chiral stationary phases (CSPs) in chromatography can isolate the desired product .
Q. What enzymatic or cellular assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., ATPase-Glo™). For antimicrobial activity, use microbroth dilution (MIC assays) against Gram-positive/negative strains. Molecular docking (AutoDock Vina) against target proteins (e.g., CYP450 enzymes) can rationalize observed bioactivity .
Crystallography & Advanced Characterization
Q. What crystallographic software tools are recommended for determining the compound’s solid-state structure?
- Methodological Answer : Use SHELXL for refinement of X-ray data (Mo-Kα radiation, λ = 0.71073 Å). ORTEP-3 or WinGX can generate thermal ellipsoid plots and analyze intermolecular interactions (hydrogen bonds, π-stacking). For twinned crystals, twin refinement protocols in SHELXL are essential .
Q. How can thermal analysis (TGA/DSC) inform formulation development?
- Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C for cyclopropyl-triazoles), while DSC detects polymorphic transitions. Use heating rates of 10°C/min under N₂ to assess stability for drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
